Glycine sulfate

Übersicht

Beschreibung

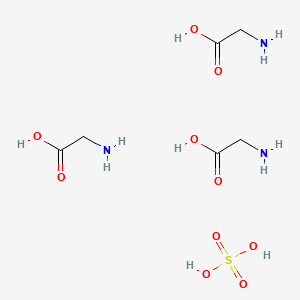

Glycine sulfate is a compound formed by the combination of glycine and sulfuric acid in a 3:1 molar ratio. Glycine is the simplest amino acid, with the chemical formula NH₂CH₂COOH. It plays a crucial role in various metabolic processes and is a building block for proteins. Sulfate, derived from sulfuric acid (H₂SO₄), is a common anion in many chemical compounds. The combination of glycine and sulfate results in a compound with unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of glycine, sulfate (3:1) involves the reaction of glycine with sulfuric acid. The process typically includes dissolving glycine in water and slowly adding sulfuric acid while maintaining a controlled temperature and pH. The reaction can be represented as follows: [ 3 \text{NH}_2\text{CH}_2\text{COOH} + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_2\text{CH}_2\text{COOH})_3\text{SO}_4 ]

Industrial Production Methods: Industrial production of glycine, sulfate (3:1) follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the reaction and then cooled to precipitate the product. The precipitate is filtered, washed, and dried to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions: Glycine sulfate can undergo various chemical reactions, including:

Oxidation: Glycine can be oxidized to produce glyoxylate and ammonia.

Reduction: Reduction reactions can convert glycine to other amino acids or simpler compounds.

Substitution: Glycine can participate in substitution reactions where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Glyoxylate and ammonia.

Reduction: Various amino acids or simpler compounds.

Substitution: Derivatives of glycine with different functional groups.

Wissenschaftliche Forschungsanwendungen

Glycine Sulfate in Iron Deficiency Anemia

This compound is notably used in the treatment of iron deficiency anemia (IDA). Clinical studies have demonstrated its efficacy compared to other iron supplements:

- Efficacy Comparison : A study comparing ferrous this compound with ferric carboxymaltose showed that both treatments significantly improved hemoglobin (Hb) levels, but the increase was more pronounced in the ferric carboxymaltose group. The median Hb increase for the ferrous this compound group was from 8.9 g/dL to 10.1 g/dL, while the ferric carboxymaltose group increased from 8.9 g/dL to 11.4 g/dL after one month .

- Laboratory Findings : Significant improvements in mean corpuscular volume (MCV), transferrin saturation (TS), and ferritin levels were also observed, indicating that this compound can effectively contribute to correcting IDA .

Gastrointestinal Health

This compound has been studied for its protective effects on gastrointestinal health:

- Intestinal Protection : Research indicates that glycine supplementation can protect against intestinal injuries caused by ischemia-reperfusion (IR) injury. It enhances cellular uptake through specific transporters, thereby providing cytoprotection against oxidative stress .

- Mechanism of Action : Glycine operates through glycine-gated chloride channels, which help regulate intracellular calcium levels and mitigate inflammatory responses during intestinal distress .

Metabolic Processes and Health Benefits

The role of this compound extends beyond anemia and gastrointestinal health into broader metabolic functions:

- Amino Acid Metabolism : Glycine serves as a precursor for several key metabolites, including creatine and glutathione, which are crucial for energy metabolism and antioxidant defense mechanisms .

- Alcohol Metabolism : Studies have shown that glycine can optimize lipid profiles and reduce blood alcohol levels following chronic alcohol consumption, suggesting its potential use in managing alcohol-related liver damage .

Case Studies and Clinical Trials

Several clinical trials have explored the applications of this compound in various health contexts:

- Clinical Trial on IDA : In a randomized controlled trial involving pregnant women with IDA, ferrous bis-glycinate was found to be more effective than ferrous this compound in increasing hemoglobin levels after eight weeks of treatment . This highlights the need for further research into optimizing iron supplementation strategies.

- Gastrointestinal Studies : A study examining the effects of oral rehydration solutions containing glycine demonstrated improved survival rates in animal models subjected to severe dehydration, indicating its potential utility in critical care settings .

Summary Table of this compound Applications

Wirkmechanismus

The mechanism of action of glycine, sulfate (3:1) is primarily related to the functions of glycine. Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors and modulating the activity of other neurotransmitters. It also plays a role in the synthesis of proteins, collagen, and other biomolecules. The sulfate component may contribute to the compound’s stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Glycine Hydrochloride: Formed by the combination of glycine and hydrochloric acid.

Glycine Nitrate: Formed by the combination of glycine and nitric acid.

Glycine Zinc Sulfate: A compound of glycine with zinc sulfate.

Uniqueness: Glycine sulfate is unique due to its specific molar ratio and the presence of sulfate, which imparts distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and medicine, highlight its versatility and importance.

Biologische Aktivität

Glycine sulfate, a derivative of the amino acid glycine, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, anticancer, and biofilm inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is formed by the combination of glycine and sulfuric acid. Its structure allows it to participate in various biochemical processes, making it a compound of interest in pharmacology and biotechnology.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research indicates that glycine can inhibit the growth of various pathogenic microorganisms. For instance:

- Inhibition of Pathogens : A study found that this compound at concentrations of 400 mg/mL inhibited both Staphylococcus epidermidis and Proteus mirabilis strains significantly. Sub-MICs (minimum inhibitory concentrations) resulted in over 70% inhibition of biofilm formation across all tested clinical isolates .

- Mechanism of Action : The antimicrobial effect is believed to stem from glycine's ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Potential

This compound has also shown promising results in cancer research:

- Cytotoxic Effects : In vitro studies on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that this compound significantly reduced cell viability at concentrations as low as 0.3 mM, with a notable dose-dependent response observed .

- Induction of Apoptosis : Glycine's anticancer activity may be linked to its ability to induce apoptosis in cancer cells through mitochondrial dysfunction . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Biofilm Inhibition

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. This compound has shown effectiveness in disrupting these biofilms:

- Biofilm Disruption : The compound demonstrated more than 70% inhibition of biofilm formation in clinical isolates, particularly against P. mirabilis and S. epidermidis . This property is crucial for developing strategies against biofilm-associated infections.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Oral Health Applications : In a clinical trial involving immunocompromised patients undergoing chemotherapy, an oral care protocol incorporating this compound resulted in a statistically significant reduction in oral complications compared to traditional protocols .

- Multidrug-Resistant Bacteria : Research has indicated that glycine can restore sensitivity to antibiotics in multidrug-resistant bacterial strains, showcasing its potential as an adjunct therapy in treating resistant infections .

Data Summary

| Property | Observations | Concentration |

|---|---|---|

| Antimicrobial Activity | Inhibits S. epidermidis and P. mirabilis | 400 mg/mL |

| Cytotoxicity | Reduces viability of HeLa and A549 cells | 0.3 mM - 1 mM |

| Biofilm Inhibition | Over 70% inhibition across clinical isolates | Sub-MIC levels |

| Oral Health Benefits | Reduced oral complications in chemotherapy patients | Protocol comparison study |

Eigenschaften

IUPAC Name |

2-aminoacetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXOHHPYODFEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Glycine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883415 | |

| Record name | Triglycine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Acros Organics MSDS] | |

| Record name | Glycine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-29-1 | |

| Record name | Glycine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sulfate (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triaminoacetic acid sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEQ4Q0R0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.